Mannono-delta-lactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQVHQSTUBQQK-MBMOQRBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-75-3 | |
| Record name | Mannono-1,5-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biochemical Pathways and Metabolic Roles of Mannono δ Lactone
Involvement in Carbohydrate Metabolism
Mannono-δ-lactone is an intermediate in certain oxidative pathways of carbohydrate metabolism, distinct from the more common phosphorylative pathways. In some archaea, such as Thermoplasma acidophilum, an oxidative route for D-mannose catabolism has been identified where mannonate and its lactones are key components. mdpi.com This pathway allows organisms to process mannose by first oxidizing it to a sugar acid before further catabolism. Mannonate is also an established intermediate in the metabolism of hexuronic acids, such as glucuronate, in several bacterial species. mdpi.comnih.gov In these pathways, glucuronate is converted through a series of steps to mannonate, which is then further metabolized. nih.gov
Enzymatic Formation from Mannose Oxidation
The initial step leading to the formation of mannono-lactone is the oxidation of the aldose sugar D-mannose. This conversion is catalyzed by specific dehydrogenases that act on the open-chain form of the sugar.
In the thermoacidophilic archaeon T. acidophilum, a mannose-specific aldohexose dehydrogenase, known as AldT, has been shown to selectively oxidize D-mannose. mdpi.com This enzymatic reaction produces D-mannonate and its corresponding lactones, D-mannono-1,4-lactone and D-mannono-δ-lactone, as the primary products. mdpi.com This demonstrates a direct enzymatic pathway for the formation of these compounds from mannose, initiating an oxidative catabolic sequence. mdpi.com
Mannono-δ-lactone and its corresponding free acid, mannonate, are intermediates in the broader context of sugar acid metabolism. Specifically, they are part of the hexuronate catabolic pathway found in bacteria like Escherichia coli. mdpi.comwikipedia.org This pathway is crucial for organisms that can utilize sugar acids like D-glucuronate as a carbon source. Within this pathway, D-glucuronate is metabolized to D-fructuronate, then reduced to D-mannonate, which exists in equilibrium with its lactone forms before subsequent enzymatic action. mdpi.com
Catabolism of Mannonate to Downstream Metabolites
Once formed, D-mannonate is catabolized further by the action of dehydratases. The enzyme mannonate dehydratase (EC 4.2.1.8) catalyzes the dehydration of D-mannonate to form 2-dehydro-3-deoxy-D-gluconate (also known as 2-keto-3-deoxygluconate (B102576) or KDG). mdpi.comnih.govwikipedia.org This enzyme belongs to the family of hydro-lyases and is a key component of the glucuronate interconversion pathway. nih.govwikipedia.org The product, KDG, can then enter the Entner-Doudoroff pathway for further metabolism to yield pyruvate (B1213749) and glyceraldehyde-3-phosphate, thus feeding into central carbon metabolism.
The following table summarizes the key enzymes in this oxidative pathway.
| Enzyme Name | Abbreviation | EC Number | Substrate(s) | Product(s) |
| Aldohexose Dehydrogenase | AldT | N/A | D-Mannose | D-Mannonate / D-Mannono-lactones |
| Mannonate Dehydratase | ManD / UxuA | 4.2.1.8 | D-Mannonate | 2-keto-3-deoxy-D-gluconate (KDG) + H₂O |
Potential Roles in Cellular Signaling Pathways
Current scientific literature does not provide significant evidence for a direct role of Mannono-δ-lactone in cellular signaling pathways. While other types of lactones, such as acyl-homoserine lactones in bacteria and sesquiterpene lactones in plants, are well-known signaling molecules, a similar function has not been documented for mannono-lactone. nih.gov Its primary established role is that of a metabolic intermediate.
Intermediacy in the Biosynthesis of Biologically Important Molecules
Beyond its role in catabolism, D-mannono-1,4-lactone (the more stable γ-isomer) serves as a precursor or building block in the synthesis of other biologically relevant molecules. It is utilized in the chemical and biotechnological synthesis of polysaccharides, which are developed for applications such as biocompatible materials. chemimpex.com Additionally, it is used as a starting material in the synthesis of various glycosides, highlighting its utility as a versatile intermediate in carbohydrate chemistry. chemimpex.com
Comparative Analysis with Related Lactone Metabolisms in Biological Systems
The metabolism of Mannono-δ-lactone is best understood when compared with that of other structurally similar sugar lactones. These comparisons highlight the specificity of enzymes and the subtle structural differences that dictate their metabolic fates.
In aqueous solutions, sugar acids like mannoic acid can exist in equilibrium with their corresponding δ- and γ-lactone forms. mdpi.com Generally, the five-membered γ-lactones are thermodynamically more stable than the six-membered δ-lactones. mdpi.com This inherent stability influences the direction of metabolic pathways and the types of enzymes that have evolved to handle these intermediates.
A comparative study involving δ-D-gluconolactone, δ-D-mannonolactone, and δ-D-galactonolactone revealed differences in their preferred conformations in solution. researchgate.net These conformational differences are believed to influence their relative rates of isomerization to the more stable γ-lactone forms. researchgate.net Such isomerization can occur spontaneously or be enzyme-catalyzed.
The metabolism of Glucono-δ-lactone (GDL), an oxidized derivative of glucose, offers a well-studied point of comparison. wikipedia.org GDL is readily hydrolyzed to gluconic acid, a reaction that can be catalyzed by the enzyme gluconolactonase. wikipedia.org In some yeasts, such as Saccharomyces bulderi, GDL can be metabolized anaerobically through a novel pathway that involves its reduction back to glucose. nih.gov This contrasts with the typical oxidative pathways seen for many sugar lactones.
The specificity of enzymes for their respective lactone substrates is a critical factor in their metabolism. For instance, L-galactono-1,4-lactone dehydrogenase, an enzyme involved in vitamin C biosynthesis, is highly specific for its substrate and does not act on other similar lactones. wikipedia.org This high degree of specificity ensures that metabolic pathways proceed with precision, preventing the wasteful or harmful processing of incorrect substrates.
The table below provides a comparative overview of key properties of Mannono-δ-lactone and related sugar lactones, illustrating the variations in their stability and enzymatic processing.
| Lactone | Ring Size | Relative Stability | Key Metabolic Features |
| Mannono-δ-lactone | 6-membered (δ) | Less stable than γ-form | Intermediate in D-mannose oxidation; exists in equilibrium with γ-lactone and open-chain acid. |
| Glucono-δ-lactone | 6-membered (δ) | Hydrolyzes to gluconic acid | Utilized in some yeast fermentation pathways; metabolized to 6-phospho-D-gluconate. wikipedia.org |
| Galactono-δ-lactone | 6-membered (δ) | Thermodynamically unstable | Isomerizes to the more stable γ-lactone. researchgate.net |
| Mannono-γ-lactone | 5-membered (γ) | More stable than δ-form | Predominant lactone form of mannoic acid in equilibrium. |
This table provides a simplified comparison of the properties of different sugar lactones based on available research.
Furthermore, the metabolism of lactones is not limited to sugar derivatives. For example, the catabolism of the monoterpene (+)-camphor in sage (Salvia officinalis) involves a lactonization step to form 1,2-campholide, which is then further metabolized. nih.gov This highlights the broader importance of lactone intermediates in the metabolism of various natural products.
In yeasts, the biotransformation of fatty acids can lead to the production of lactones that are valued for their aromatic properties. nih.gov These pathways, while distinct from sugar metabolism, also involve the formation and subsequent modification of lactone rings, underscoring the versatility of this chemical motif in biological systems.
The following table presents a conceptual comparison of enzyme kinetics for enzymes acting on different lactone substrates. It is important to note that specific kinetic data for enzymes acting on Mannono-δ-lactone are not widely available, and this table is illustrative of the types of differences that can be observed.
| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Specificity |
| Hypothetical Mannono-δ-lactonase | Mannono-δ-lactone | Moderate | Moderate | High for mannose-derived lactones |
| Gluconolactonase | Glucono-δ-lactone | Low | High | High for glucose-derived lactones |
| Non-specific Esterase | Various Lactones | High | Low | Low |
This is a hypothetical data table to illustrate the concept of comparative enzyme kinetics. Actual values would need to be determined experimentally.
Enzymatic Interactions and Mechanisms of Mannono δ Lactone
Enzyme Specificity and Substrate Promiscuity Studies
The ability of enzymes to distinguish between structurally similar molecules is fundamental to their function. Studies on enzymes that interact with mannono-δ-lactone reveal high specificity, particularly in the case of mannonate dehydratases.
Mannonate dehydratases are enzymes that catalyze the dehydration of mannonate to 2-keto-3-deoxygluconate (B102576). mdpi.com An exemplary enzyme, the first archaeal mannonate dehydratase (TaManD) identified from the thermoacidophilic archaeon Thermoplasma acidophilum, demonstrates a pronounced specificity for D-mannonate and its lactone form, D-mannono-1,4-lactone. mdpi.com This enzyme belongs to the xylose isomerase-like superfamily and is optimally active at 65 °C. mdpi.com Kinetic assays have confirmed that TaManD can convert both the free sugar acid (mannonate) and its lactone to the central metabolic intermediate 2-keto-3-deoxygluconate at a neutral pH without the assistance of a separate lactonase enzyme. mdpi.com
The recognition of both the open-chain (mannonate) and cyclic (mannono-1,4-lactone) forms of the molecule is a key feature of TaManD. Research indicates that the enzyme can utilize both forms, though there is evidence suggesting that D-mannonate is either the sole form or the more accessible form for the enzyme. mdpi.com This is supported by the observation that TaManD exhibits lower activity with D-mannono-1,4-lactone at a low pH, likely because the lactone does not readily hydrolyze to its free acid form under these conditions. mdpi.com
Kinetic analysis reveals subtle differences in how the enzyme processes the two substrate forms. While the enzyme's affinity (Kₘ) for both D-mannonate and D-mannono-1,4-lactone is similar, the maximal reaction velocity (Vₘₐₓ) is slightly higher when D-mannonate is the substrate. mdpi.com This difference in Vₘₐₓ is thought to be related to the rate of spontaneous hydrolysis of the lactone to the free acid, which may be a limiting factor. mdpi.com
| Substrate Form | Vₘₐₓ (U/mg) | Kₘ (mM) |
|---|---|---|
| D-Mannono-1,4-lactone (in buffer) | 4.3 ± 0.2 | 1.1 ± 0.2 |
| D-Mannonate (hydrolyzed) | 5.6 ± 0.4 | 1.0 ± 0.2 |
Enzymatic Hydrolysis and Lactonase Activity
The conversion of lactones to their corresponding hydroxy acids is catalyzed by a class of enzymes known as lactonohydrolases or lactonases. This hydrolysis is a critical reaction in metabolism and detoxification pathways.
Lactonohydrolases often exhibit high stereospecificity, meaning they selectively act on one enantiomer of a chiral substrate. An enzyme isolated from the fungus Fusarium oxysporum has been shown to catalyze the enantioselective hydrolysis of aldonate lactones. koreascience.kr This specificity allows the enzyme to distinguish between different stereoisomers of sugar lactones, a property that is valuable in biotechnological applications such as the optical resolution of racemic mixtures. koreascience.kr
The kinetics of enzymatic reactions are typically described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration via the parameters Vₘₐₓ and Kₘ. For lactone hydrolysis, these parameters quantify the maximum rate at which the enzyme can hydrolyze the lactone and the substrate concentration at which the reaction rate is half of Vₘₐₓ, respectively. Factors such as pH, temperature, and the presence of inhibitors can significantly influence these kinetic constants. While the general principles of enzyme kinetics apply to lactonases, detailed kinetic studies specifically characterizing the enzymatic hydrolysis of Mannono-δ-lactone are not extensively detailed in available literature.
Mannono-δ-Lactone as an Enzyme Inhibitor
In addition to serving as a substrate, Mannono-δ-lactone can also function as an enzyme inhibitor. Its structural similarity to other sugar molecules allows it to bind to the active sites of certain enzymes, preventing the binding of the natural substrate and thereby inhibiting the enzyme's activity. One notable example is its effect on β-galactosidase, an enzyme crucial for the hydrolysis of lactose (B1674315) into glucose and galactose. pogo-app.co.uk
Various monosaccharides and their lactone derivatives are known to inhibit β-galactosidase. researchgate.net Galactose, a product of lactose hydrolysis, is a known competitive inhibitor of the enzyme. pogo-app.co.uk Given the structural similarity between mannose and galactose (they are C-2 epimers), it is understood that mannono-lactone can also act as an inhibitor, competing with the natural substrate for the enzyme's active site.
Inhibition of Glycosidases (e.g., Mannosidases)
Mannono-δ-lactone has been identified as an inhibitor of certain glycosidases. These enzymes are responsible for the hydrolysis of glycosidic bonds in carbohydrates. The inhibitory action of Mannono-δ-lactone is attributed to its structural resemblance to the mannose sugar, which is the substrate for mannosidases. This structural mimicry allows it to be recognized by the active site of these enzymes.
While extensive quantitative data on the inhibition of a wide range of mannosidases by Mannono-δ-lactone is not broadly available in readily accessible literature, its inhibitory potential against other glycosidases has been noted. For instance, D-mannono-1,4-lactone, a form of Mannono-δ-lactone, has been shown to act as an inhibitor of β-galactosidase from Escherichia coli. chemicalbook.com This finding suggests that the furanose form of the sugar lactone is a key contributor to its inhibitory efficacy. chemicalbook.com The principle of selective inhibition by aldonolactones is based on the stereochemical correspondence between the inhibitor and the enzyme's substrate. Therefore, it is expected that Mannono-δ-lactone would exhibit inhibitory activity primarily against mannosidases, due to the matching stereochemistry of the mannose moiety.
Table 1: Reported Glycosidase Inhibition by D-Mannono-1,4-lactone
| Enzyme | Organism | Inhibition Noted |
| β-galactosidase | Escherichia coli | Yes |
Further research is required to establish a comprehensive profile of the inhibitory activity of Mannono-δ-lactone against a broader spectrum of mannosidases and other glycosidases, including specific IC50 and Ki values.
Mechanisms of Enzyme Inhibition (Competitive, Non-competitive, Mixed-Type)
The inhibition of enzymes can occur through several mechanisms, which are broadly classified as competitive, non-competitive, and mixed-type inhibition. These mechanisms are distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex.
Competitive Inhibition: In this mode of inhibition, the inhibitor molecule directly competes with the substrate for binding to the active site of the enzyme. A competitive inhibitor typically has a structure that is very similar to the substrate. Because the inhibitor occupies the active site, it prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. This type of inhibition can be overcome by increasing the concentration of the substrate, which will outcompete the inhibitor for binding to the enzyme's active site. Given the structural similarity of Mannono-δ-lactone to mannose, a competitive inhibition mechanism is the most probable for its interaction with mannosidases.
Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site other than the active site, known as an allosteric site. This binding causes a conformational change in the enzyme that alters the shape of the active site, making it less effective at catalyzing the reaction. In this case, the inhibitor does not prevent the substrate from binding to the active site, but it does prevent the enzyme from converting the substrate into product. The effect of a non-competitive inhibitor cannot be overcome by increasing the substrate concentration.
Mixed-Type Inhibition: This type of inhibition is a combination of competitive and non-competitive inhibition. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This binding affects both the binding of the substrate and the catalytic activity of the enzyme.
While the precise mechanism of mannosidase inhibition by Mannono-δ-lactone is not definitively detailed in the available literature, the structural analogy to the substrate strongly suggests a competitive inhibition model.
Conformational Aspects in Enzyme Binding and Inhibition
The interaction between an enzyme and its inhibitor is a dynamic process that involves specific conformational changes in both molecules. For an inhibitor like Mannono-δ-lactone to effectively bind to the active site of a mannosidase, it must adopt a conformation that is complementary to the three-dimensional structure of the active site.
The binding of a substrate or an inhibitor to an enzyme's active site can induce conformational changes in the enzyme, a phenomenon known as "induced fit." These changes can optimize the alignment of catalytic residues within the active site to facilitate the chemical reaction or, in the case of an inhibitor, to stabilize the enzyme-inhibitor complex.
The lactone ring of Mannono-δ-lactone is relatively planar compared to the chair conformation of a pyranose sugar. This difference in shape could play a significant role in its binding to the enzyme. It is hypothesized that the conformation of the lactone may mimic the transition state of the natural substrate during the enzymatic reaction, which would make it a particularly potent inhibitor. The study of enzyme-inhibitor complexes using techniques such as X-ray crystallography and NMR spectroscopy can provide detailed insights into these conformational aspects. However, specific structural studies detailing the conformational changes in a mannosidase upon binding to Mannono-δ-lactone are not widely reported.
Enzyme Kinetics and Reaction Progress Analysis in Vitro
The study of enzyme kinetics in vitro is essential for characterizing the inhibitory effects of a compound like Mannono-δ-lactone. By measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor, key kinetic parameters can be determined.
The Michaelis-Menten model is a fundamental equation in enzyme kinetics that describes the relationship between the initial reaction rate (V₀), the maximum reaction rate (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km).
In the context of enzyme inhibition, these parameters are affected in distinct ways depending on the mechanism of inhibition:
In competitive inhibition , the apparent Km increases in the presence of the inhibitor, while the Vmax remains unchanged. This is because a higher substrate concentration is required to reach half of the maximum reaction velocity due to the competition from the inhibitor.
In non-competitive inhibition , the Vmax is decreased in the presence of the inhibitor, but the Km remains the same. The inhibitor reduces the effective concentration of the active enzyme, thus lowering the maximum rate of the reaction.
In mixed-type inhibition , both the apparent Km and the Vmax are altered.
To analyze the kinetics of mannosidase inhibition by Mannono-δ-lactone, one would typically perform a series of in vitro assays. These assays would involve measuring the rate of the mannosidase-catalyzed reaction at various substrate concentrations, both with and without the inhibitor. The data would then be plotted, for example, using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]), to determine the changes in Km and Vmax and thereby elucidate the mechanism of inhibition.
Table 2: Expected Effects of Mannono-δ-Lactone on Mannosidase Kinetic Parameters (Hypothetical based on Competitive Inhibition)
| Parameter | Without Inhibitor | With Competitive Inhibitor (Mannono-δ-lactone) |
| Vmax | Vmax | Unchanged |
| Km | Km | Increased (Apparent Km > Km) |
This table represents the expected outcome if Mannono-δ-lactone acts as a competitive inhibitor. Experimental verification through in vitro kinetic studies is necessary to confirm these effects.
Organic Synthesis and Chemical Transformations of Mannono δ Lactone
Synthetic Methodologies for Mannono-Lactones
The formation of mannono-lactones from D-mannose can be achieved through several oxidative methods. These approaches vary in their reagents and conditions, influencing the selectivity and yield of the desired lactone.
The oxidation of the aldehyde group in D-mannose to a carboxylic acid, which then cyclizes to form a lactone, is a fundamental transformation. Mild oxidizing agents are typically employed to prevent over-oxidation.
One common method involves the use of bromine water (Br₂/H₂O), which selectively oxidizes the aldehyde group of aldoses to produce the corresponding aldonic acids. In the case of D-mannose, this reaction initially yields D-mannono-δ-lactone. This δ-lactone is the kinetically favored product but is thermodynamically less stable than its γ-lactone counterpart. In aqueous solutions, the δ-lactone can hydrolyze to D-mannonic acid, which then equilibrates to the more stable five-membered D-mannono-1,4-lactone (a γ-lactone).
Nitric acid is a stronger oxidizing agent that can also be used. However, it can lead to the oxidation of both the aldehyde and the primary alcohol group, resulting in the formation of a dicarboxylic acid known as an aldaric acid (D-mannaric acid in the case of D-mannose). Therefore, reaction conditions must be carefully controlled to achieve the desired mono-oxidation to mannonic acid and its lactone.
Other oxidizing agents that have been studied for the conversion of mannose to mannonic acid include chromium(VI) and N-bromonicotinamide in alkaline solutions. These reactions proceed through the formation of an intermediate complex, leading to the respective aldonic acid.
| Oxidizing Agent | Primary Product from D-Mannose | Notes |
| Bromine Water (Br₂/H₂O) | D-Mannono-δ-lactone | Mild and selective for the aldehyde group. The δ-lactone can isomerize to the γ-lactone. |
| Nitric Acid (HNO₃) | D-Mannonic Acid / D-Mannaric Acid | Stronger oxidant; can lead to over-oxidation if not controlled. |
| Chromium(VI) | D-Mannonic Acid | Reaction kinetics have been studied in perchloric acid. |
| N-Bromonicotinamide | Mannonic Acid | Studied in alkaline medium; HOBr is the postulated reactive species. |
Transition metal catalysts offer an alternative route for the oxidation of aldoses through acceptorless dehydrogenation, a process that releases molecular hydrogen as the only byproduct. This method is considered a green and efficient approach.
One notable example is the use of Shvo's catalyst, a ruthenium-based complex, for the oxidation of D-mannose. This homogeneous catalyst effectively facilitates the dehydrogenation of D-mannose to yield D-mannono-δ-lactone researchgate.net. The reaction is typically carried out in a non-aqueous solvent like dimethylformamide (DMF) in the presence of a hydrogen acceptor to drive the equilibrium towards the product. This catalytic system has been successfully applied to other aldoses as well, demonstrating its utility in carbohydrate chemistry researchgate.net. The initial product is the δ-lactone, which can subsequently isomerize to the more stable γ-lactone researchgate.net.
| Catalyst | Substrate | Product | Key Features |
| Shvo's Catalyst (Ruthenium-based) | D-Mannose | D-Mannono-δ-lactone | Homogeneous catalysis, acceptorless dehydrogenation, forms the δ-lactone initially. researchgate.net |
The regioselectivity of lactonization (i.e., the formation of a δ- vs. a γ-lactone) is a critical aspect of synthesis. The six-membered δ-lactone is often the kinetically preferred product of the oxidation of the pyranose form of the sugar. However, the five-membered γ-lactone is generally the thermodynamically more stable product and is often isolated after equilibration in solution.
The synthesis using Shvo's catalyst provides a method for the initial formation of the thermodynamically unstable δ-D-mannonolactone researchgate.net. By carefully controlling the reaction conditions and minimizing exposure to water, the δ-lactone can be isolated before it isomerizes. The study of the conformation of δ-D-mannonolactone in solution has shown it to adopt a boat-like conformation (B₂,₅), which influences its reactivity and rate of isomerization to the γ-lactone researchgate.net.
Derivatization Strategies and Functional Group Transformations
Mannono-lactone is a versatile building block for the synthesis of other sugar derivatives and modified carbohydrates. Its functional groups, including hydroxyl groups and the lactone ring itself, can be selectively modified.
S-Alkylthio derivatives of mannono-lactone have been synthesized and studied for their amphiphilic properties. These compounds are typically prepared from D-mannono-1,4-lactone (the γ-lactone). The synthesis involves the introduction of an alkylthio group, which imparts surfactant-like properties to the sugar molecule. These derivatives are of interest for their potential applications in materials science and as enzyme inhibitors.
Mannono-lactone serves as a valuable starting material for the synthesis of other rare and important sugars. A notable example is the conversion of D-mannono-1,4-lactone into L-ribose, a rare sugar that is a component of L-nucleosides with potential antiviral activity acs.orgresearchgate.net.
This multi-step synthesis involves several key transformations. A crucial step is the cyclization of a γ-hydroxyalkoxamate derived from the mannono-lactone under Mitsunobu conditions. This reaction proceeds with an inversion of stereochemistry at the C4 position, leading to an O-alkylated product acs.org. Subsequent chemical modifications, including reduction and hydrolysis, ultimately yield L-ribose. This conversion highlights the utility of mannono-lactone as a chiral precursor for accessing enantiomerically pure rare sugars that are otherwise difficult to obtain acs.orgresearchgate.net.
| Starting Material | Target Molecule | Key Transformation | Overall Yield |
| D-Mannono-1,4-lactone | L-Ribose | Intramolecular O-alkylation of a γ-hydroxyalkoxamate with inversion of stereochemistry. acs.org | ~50% acs.org |
Intramolecular Cyclization Reactions of Mannono-Lactone Derivatives
Intramolecular cyclization of suitably functionalized mannono-lactone derivatives provides a powerful strategy for the synthesis of complex heterocyclic compounds, particularly those with a chiral backbone derived from the parent sugar. A notable example is the synthesis of 1-deoxymannojirimycin, a potent glycosidase inhibitor, from a derivative of D-mannono-1,4-lactone.
In this synthesis, 2-amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone is a key intermediate. The intramolecular cyclization is achieved by treating this precursor with a non-aqueous base. This treatment facilitates the direct displacement of the bromine atom at the C-6 position by the amino group at C-2, leading to the formation of a six-membered piperidine ring fused to the lactone-derived backbone. Subsequent reduction of the intermediate yields the target 1-deoxymannojirimycin researchgate.net.
The regioselectivity of this cyclization is highly dependent on the reaction conditions. While a non-aqueous base treatment leads to the formation of the six-membered ring through a 6-endo-tet cyclization, employing an aqueous base at a pH of 12 results in a different reaction pathway. Under these conditions, the reaction proceeds through a 5-exo attack on a 5,6-epoxide intermediate, leading to the formation of a five-membered ring system, specifically 2,5-dideoxy-2,5-imino-L-gulonic acid researchgate.net. This highlights the synthetic utility of mannono-lactone derivatives in accessing diverse heterocyclic scaffolds through controlled intramolecular cyclization reactions.
Synthesis of Mannono-δ-Lactam
The conversion of lactones to their corresponding lactams, where the endocyclic oxygen is replaced by a nitrogen atom, is a fundamental transformation in organic chemistry. While direct conversion of D-mannono-δ-lactone to D-mannono-δ-lactam has been explored, a well-documented enantiospecific synthesis of D-mannono-δ-lactam, a known glycosidase inhibitor, has been achieved from vitamin C in an eight-step sequence rsc.org.
A plausible general approach for the direct synthesis of a δ-lactam from a δ-lactone involves a two-step process. The first step is the aminolysis of the lactone ring with an amine, which opens the ring to form a hydroxy amide. The second step is an intramolecular cyclization of the hydroxy amide, typically achieved through an N-alkylation followed by an intramolecular transamidation, to form the lactam ring. Iridium catalysis has been shown to be effective for this type of transformation, achieving the synthesis of δ-lactams directly from lactones and amines.
Below is a table summarizing a potential synthetic pathway from D-mannono-δ-lactone to D-mannono-δ-lactam based on general methodologies.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Ring Opening/Aminolysis | Ammonia or a primary amine (e.g., benzylamine) | 6-hydroxy-D-mannonamide derivative |
| 2 | Intramolecular Cyclization | Activation of the terminal hydroxyl group (e.g., tosylation) followed by intramolecular nucleophilic substitution by the amide nitrogen. | D-mannono-δ-lactam |
Isomerization and Epimerization Studies of Mannono-Lactones
The stereochemical integrity of mannono-lactones is a critical aspect of their chemistry, and they can undergo both isomerization (interconversion of constitutional isomers, such as δ- and γ-lactones) and epimerization (inversion of configuration at a single stereocenter).
Isomerization of δ-Mannono-lactone to γ-Mannono-lactone
In solution, an equilibrium exists between the six-membered δ-lactone and the five-membered γ-lactone of D-mannonic acid. It has been observed that the γ-lactone is generally the thermodynamically favored isomer mdpi.com. The isomerization from the δ- to the γ-lactone is believed to proceed through an intramolecular mechanism.
The relative stability and preferred conformations of these lactones have been investigated using NMR spectroscopy and DFT calculations. D-mannono-δ-lactone is thought to adopt a boat-like conformation (B2,5) in solution researchgate.net. The rate of isomerization to the more stable γ-lactone is influenced by the conformational properties of the δ-lactone ring. The proposed mechanism for this isomerization involves the formation of a bicyclic intermediate researchgate.net.
The table below compares the conformational and stability aspects of D-mannono-δ-lactone and D-mannono-γ-lactone.
| Lactone Form | Ring Size | Preferred Conformation (in solution) | Thermodynamic Stability |
| D-Mannono-δ-lactone | 6-membered | Boat (B2,5) | Less stable |
| D-Mannono-γ-lactone | 5-membered | Envelope or Twist | More stable |
Epimerization of Mannono-lactones
Epimerization at the C-2 position of aldono-lactones, including mannono-lactones, has been achieved through non-enzymatic methods. A significant finding is the C-2 epimerization of a protected D-mannonolactone, specifically 2,3,4,6-tetra-O-benzyl-D-mannonolactone, when treated with magnesium iodide in ethanol. This reaction yields the corresponding C-2 epimer, 2,3,4,6-tetra-O-benzyl-D-gluconolactone.
Studies conducted in deuterated ethanol (EtOD) have shown that a deuterium atom is incorporated exclusively at the C-2 position of the epimerized product. This observation confirms that the reaction proceeds via an epimerization mechanism rather than racemization. A proposed mechanism involves the chelation of the lactone to a magnesium species, which facilitates the inversion of the stereochemistry at the C-2 position.
The table below summarizes the key findings of this C-2 epimerization study.
| Starting Material | Reagent | Solvent | Product | Key Observation |
| 2,3,4,6-tetra-O-benzyl-D-mannonolactone | MgI2 | Ethanol | 2,3,4,6-tetra-O-benzyl-D-gluconolactone | Specific C-2 epimerization |
| 2,3,4,6-tetra-O-benzyl-D-mannonolactone | MgI2 | EtOD | 2-Deuterio-2,3,4,6-tetra-O-benzyl-D-gluconolactone | Deuterium incorporation only at C-2 |
This magnesium iodide-promoted reaction represents a significant advancement in the non-enzymatic epimerization of aldonolactones, offering a chemical method to access different sugar isomers from a common precursor.
Conformational Analysis and Spectroscopic Elucidation of Mannono δ Lactone
Conformation of Mannono-δ-Lactone in Solution
The three-dimensional structure of sugar lactones in solution is crucial for understanding their reactivity and biological function. Mannono-δ-lactone adopts specific conformations to minimize steric strain and optimize electronic interactions.
Research has shown that the preferred conformation for δ-D-mannonolactone in a dimethyl sulfoxide (B87167) ([D6]DMSO) solution is the boat conformation, specifically the B2,5 form. researchgate.net In this arrangement, atoms C2 and C5 are located out of the plane formed by the other four atoms of the six-membered ring. This conformation is a key factor in determining the relative stability and reactivity of the molecule. researchgate.net
When compared with other hexose-derived δ-lactones, Mannono-δ-lactone exhibits distinct conformational preferences. For instance, while δ-D-mannonolactone favors a B2,5 boat conformation, both δ-D-gluconolactone and δ-D-galactonolactone preferentially adopt a 4H3 half-chair conformation in [D6]DMSO solution. researchgate.net These conformational differences can influence the rates at which these lactones isomerize to their more thermodynamically stable γ-lactone forms. researchgate.net
Table 1: Comparative Conformations of δ-Sugar Lactones in [D6]DMSO Solution
| Compound | Preferred Conformation |
|---|---|
| δ-D-Mannono-lactone | B2,5 (Boat) |
| δ-D-Glucono-lactone | 4H3 (Half-Chair) |
Spectroscopic Techniques for Structural Characterization
A variety of spectroscopic methods are indispensable for the detailed structural characterization of Mannono-δ-lactone and its isomers, providing insights into atomic connectivity, stereochemistry, and functional group properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers of sugar lactones. creative-biostructure.com Techniques such as 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC) provide detailed information about the chemical environment of each nucleus, allowing for the differentiation of anomers (e.g., α and β forms) and constitutional isomers (e.g., δ- vs. γ-lactones). nih.govmdpi.com The chemical shifts and spin-spin coupling constants are highly sensitive to the stereochemistry and conformation of the molecule, enabling researchers to confidently assign the structure in solution. researchgate.netcreative-biostructure.com For example, comparative NMR data can clearly distinguish δ-D-mannonolactone from its gluco- and galacto- counterparts based on unique proton and carbon signals. researchgate.net
Table 2: Selected ¹H NMR Spectroscopic Data for δ-Sugar Lactones in [D6]DMSO
| Proton | δ-D-Mannono-lactone (ppm) | δ-D-Glucono-lactone (ppm) | δ-D-Galactono-lactone (ppm) |
|---|---|---|---|
| H-2 | 4.09 | 3.90 | 4.22 |
| H-3 | 3.98 | 3.48 | 3.73 |
| H-4 | 3.78 | 3.58 | 3.98 |
| H-5 | 4.39 | 4.04 | 4.41 |
Data adapted from Bierenstiel, M. & Schlaf, M. (2004). researchgate.net
While X-ray crystallographic data for Mannono-δ-lactone itself is not widely detailed, analysis of related mannono-lactone derivatives provides definitive information on solid-state conformation and molecular geometry. mdpi.com For instance, the crystal structure of L-mannono-1,4-lactone (a γ-lactone isomer) has been determined by single-crystal X-ray diffraction. nih.gov This analysis revealed that its five-membered lactone ring adopts a perfect E3 envelope conformation. nih.gov The molecules in the crystal are linked by a comprehensive network of hydrogen bonds involving all hydroxyl groups and the carbonyl oxygen. nih.gov Such studies provide precise bond lengths, bond angles, and torsional angles that are invaluable for validating theoretical conformational models.
Table 3: Crystal Data for L-Mannono-1,4-lactone
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₀O₆ |
| Crystal System | Orthorhombic |
| Space Group | P2(1)2(1)2(1) |
| a (Å) | 4.8829(2) |
| b (Å) | 10.9088(8) |
| c (Å) | 13.9758(9) |
| Conformation | E3 (Envelope) |
Data obtained from Shalaby, M. A., Fronczek, F. R., & Younathan, E. S. (1994). nih.gov
Infrared (IR) spectroscopy is a fundamental technique for identifying the carbonyl (C=O) functional group, which is a defining feature of lactones. orgchemboulder.comspectroscopyonline.com The stretching vibration of the C=O bond gives rise to a strong absorption band in a characteristic region of the IR spectrum. libretexts.org The position of this band is sensitive to the ring size of the lactone. For six-membered δ-lactones like Mannono-δ-lactone, the C=O stretching frequency typically appears in the range of 1750–1735 cm⁻¹. mdpi.com This is a lower frequency compared to five-membered γ-lactones, which exhibit their corresponding band at 1780–1760 cm⁻¹. mdpi.com This distinct difference allows for the straightforward differentiation between the two isomeric ring structures based on their IR spectra.
Table 4: Characteristic IR Absorption Frequencies for Lactone Carbonyl Groups
| Lactone Type | C=O Stretching Frequency (cm⁻¹) |
|---|---|
| δ-Lactone (6-membered ring) | 1750–1735 |
Advanced Research Applications of Mannono δ Lactone
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of Mannono-δ-lactone, derived from the naturally abundant chiral pool of D-mannose, establishes it as a significant precursor in the stereoselective synthesis of complex molecules. researchgate.netresearchgate.net The well-defined stereocenters within its structure provide a rigid framework that chemists can manipulate to construct intricate molecular architectures with high precision. This approach, often referred to as a chiral pool synthesis, is a powerful strategy for obtaining enantiomerically pure target molecules without the need for asymmetric synthesis or chiral resolution steps. nih.govmdpi.com
The lactone ring of Mannono-δ-lactone can be subjected to a variety of chemical transformations, including ring-opening reactions, reductions, and nucleophilic additions, to generate a diverse array of chiral intermediates. These intermediates can then be further elaborated to afford complex natural products and other biologically active compounds. For instance, the stereocontrolled synthesis of various bioactive lactones and other heterocyclic compounds has been successfully achieved using sugar-derived lactones as starting materials. researchgate.netresearchgate.net
The strategic use of Mannono-δ-lactone and its derivatives allows for the efficient construction of multiple stereocenters in a predictable manner, significantly streamlining the synthesis of complex targets. nih.gov This has made it an attractive starting material for the synthesis of a range of natural products, including macrolides and other polyketide-derived compounds.
Utilization in the Synthesis of Nucleoside Analogues
Mannono-δ-lactone serves as a key starting material in the synthesis of a variety of nucleoside analogues, a class of compounds with significant therapeutic potential, particularly as antiviral agents. ekb.eg The synthesis of these analogues typically involves the chemical modification of the lactone to create a furanose or pyranose ring system that mimics the natural ribose or deoxyribose sugar found in nucleosides. uab.cat
The process often begins with the protection of the hydroxyl groups of the lactone, followed by the reduction of the lactone to the corresponding lactol. This lactol can then be activated and coupled with a nucleobase (such as a purine (B94841) or pyrimidine (B1678525) derivative) to form the desired nucleoside analogue. researchgate.net The inherent chirality of the starting Mannono-δ-lactone ensures the formation of the correct stereoisomer of the final product, which is often crucial for its biological activity.
The resulting nucleoside analogues can be designed to interfere with viral replication by acting as chain terminators or inhibitors of viral polymerases. nih.govnih.gov The structural diversity that can be achieved by modifying the sugar moiety derived from Mannono-δ-lactone allows for the fine-tuning of the pharmacological properties of these analogues, leading to the development of more potent and selective antiviral drugs. wgtn.ac.nz
Development of Mechanistic Probes for Sugar Processing Enzymes
The structural similarity of Mannono-δ-lactone to mannose and its intermediates makes it an excellent candidate for the development of mechanistic probes for sugar-processing enzymes, such as mannosidases and glycosyltransferases. These enzymes play crucial roles in a wide range of biological processes, and understanding their mechanisms of action is of fundamental importance.
Mannono-δ-lactone and its derivatives can act as transition-state analogues, mimicking the geometry and electronic properties of the transition state of the enzymatic reaction. By binding tightly to the active site of the enzyme, these probes can act as potent and selective inhibitors, allowing researchers to study the enzyme's function and to validate it as a therapeutic target.
Furthermore, these probes can be used to trap the enzyme-substrate complex, providing valuable structural information about the active site and the catalytic mechanism. By using techniques such as X-ray crystallography, researchers can gain insights into the specific interactions between the enzyme and its substrate, which can guide the design of more effective inhibitors.
Microbial Biosynthesis and Biotransformation Research
The microbial production of lactones has gained significant attention as a sustainable alternative to chemical synthesis. mdpi.com While much of the research in this area has focused on the biosynthesis of flavor and fragrance lactones from fatty acid precursors, there is growing interest in the microbial production of sugar-derived lactones like Mannono-δ-lactone. researchgate.net
Microorganisms possess a vast array of enzymes that can catalyze a wide range of chemical transformations, including the oxidation of carbohydrates to their corresponding lactones. nih.gov Biotransformation, the use of whole microbial cells or isolated enzymes to carry out specific chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov
Research in this area is focused on identifying and characterizing novel microbial strains and enzymes that can efficiently convert mannose and other carbohydrates into Mannono-δ-lactone. This involves screening diverse microbial sources, such as bacteria, yeast, and filamentous fungi, for their ability to produce the desired lactone.
Metabolic engineering provides a powerful set of tools for enhancing the microbial production of valuable chemicals, including lactones. nih.gov By genetically modifying microorganisms such as the yeast Saccharomyces cerevisiae or Pichia pastoris, it is possible to redirect metabolic pathways towards the synthesis of a desired product. mdpi.comresearchgate.net
The production of Mannono-δ-lactone from simple carbohydrates like glucose could be achieved by introducing and overexpressing the necessary biosynthetic genes. This might involve the expression of a glucose-6-phosphate isomerase to convert glucose-6-phosphate to mannose-6-phosphate (B13060355), a phosphomannomutase to convert mannose-6-phosphate to mannose-1-phosphate, and a mannose-1-phosphate dehydrogenase to produce mannono-δ-lactone.
To further enhance production, it may be necessary to knock out or downregulate competing metabolic pathways that drain the precursor pool. For example, deleting genes involved in glycolysis or other carbohydrate utilization pathways could increase the flux of carbon towards Mannono-δ-lactone biosynthesis. researchgate.net
| Genetic Modification | Purpose | Target Organism |
| Overexpression of glucose-6-phosphate isomerase | Increase the pool of mannose-6-phosphate from glucose | Saccharomyces cerevisiae |
| Overexpression of phosphomannomutase | Convert mannose-6-phosphate to mannose-1-phosphate | Saccharomyces cerevisiae |
| Introduction of mannose-1-phosphate dehydrogenase | Catalyze the final step in Mannono-δ-lactone synthesis | Saccharomyces cerevisiae |
| Deletion of phosphofructokinase genes | Block a key step in glycolysis to redirect carbon flux | Saccharomyces cerevisiae |
Application in Metabolic Pathway Elucidation Studies
Isotopically labeled compounds are invaluable tools for elucidating metabolic pathways and understanding the flow of metabolites through complex biological networks. nih.govnih.gov The use of stable isotopes, such as ¹³C or ²H, allows researchers to trace the metabolic fate of a particular molecule without the need for radioactive materials. eurisotop.comresearchgate.net
Isotopically labeled Mannono-δ-lactone can be used as a tracer to study the various metabolic pathways in which mannose is involved. nih.gov By introducing the labeled lactone into a biological system, such as a cell culture or a whole organism, and analyzing the distribution of the isotope in various metabolites, it is possible to map out the connections between different metabolic pathways and to quantify the flux of metabolites through these pathways. nih.gov
This approach can provide valuable insights into the regulation of mannose metabolism and its role in various physiological and pathological processes. science.gov For example, it could be used to study the role of mannose in glycosylation reactions, which are essential for the proper function of many proteins, or to investigate the links between altered mannose metabolism and diseases such as diabetes.
| Isotopic Label | Precursor | Application |
| ¹³C₆ | ¹³C₆-Glucose | Tracing the carbon skeleton of mannose through various metabolic pathways |
| ²H | Deuterated water (D₂O) | Investigating the incorporation of hydrogen atoms during mannose metabolism |
| ¹⁵N | ¹⁵N-labeled amino acids | Studying the interplay between mannose metabolism and amino acid metabolism |
Emerging Research Directions and Methodological Advances
Investigation of Novel Metabolic Pathways involving Mannono-δ-Lactone in Diverse Organisms (e.g., Archaea)
While the metabolism of many common sugars is well-documented in bacteria and eukaryotes, the metabolic pathways in Archaea often feature unique enzymes and modified routes. nih.govtulane.edunih.govmorressier.com Research into the catabolism of D-mannose in thermoacidophilic archaea has begun to uncover novel pathways where Mannono-δ-lactone and its corresponding free acid, D-mannonate, are key intermediates.
A notable example is the characterization of an oxidative pathway for mannose in the archaeon Thermoplasma acidophilum. mdpi.com In this organism, the pathway is initiated by a mannose-specific aldohexose dehydrogenase (AldT), which oxidizes D-mannose. This enzymatic reaction produces D-mannonate and its lactone form in equilibrium. mdpi.com Subsequently, the first identified archaeal mannonate dehydratase (TaManD) catalyzes the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate (KDG), a central intermediate in several archaeal sugar degradation pathways. mdpi.com
Kinetic studies have shown that the TaManD enzyme can utilize both D-mannonate and its lactone, D-mannono-1,4-lactone, as substrates. mdpi.com This suggests that the pathway can proceed without a dedicated lactonase to hydrolyze the lactone ring, as the enzyme directly or indirectly facilitates the conversion. The genetic arrangement in T. acidophilum is also distinct; the gene for this mannonate dehydratase is located adjacent to the aldohexose dehydrogenase, implying a coordinated functional role in mannose catabolism, unlike in bacteria where it is typically found in hexuronate gene clusters. mdpi.com
Table 1: Key Enzymes in a Novel Mannose Catabolic Pathway in Thermoplasma acidophilum
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Aldohexose Dehydrogenase | AldT | Oxidation of D-mannose | D-mannose | D-mannonate / D-mannono-lactone |
Integration of Bioinformatic and Proteomic Approaches in Enzyme Discovery related to Mannono-δ-Lactone Metabolism
The discovery of enzymes involved in the metabolism of specific compounds like Mannono-δ-lactone is increasingly driven by the integration of bioinformatics and proteomics. medcraveonline.com These approaches allow researchers to move beyond traditional biochemical assays to systematically identify candidate enzymes and elucidate their roles within metabolic networks.
Proteomics enables the large-scale study of proteins expressed by an organism under specific conditions. For instance, by comparing the proteome of a microorganism grown in the presence and absence of mannose or Mannono-δ-lactone, researchers can identify upregulated proteins that are likely involved in their metabolism. frontiersin.org Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can precisely quantify thousands of proteins from a small sample, providing a snapshot of the cellular response. ru.nl This differential proteomic analysis can pinpoint specific enzymes, transporters, and regulatory proteins associated with the metabolic pathway. mdpi.com
Bioinformatics is crucial for interpreting this proteomic data. Once candidate proteins are identified, their amino acid sequences can be used to search databases for homologous proteins with known functions. This can provide initial hypotheses about the protein's enzymatic activity. Furthermore, genomic analysis can reveal if the gene encoding a candidate enzyme is located within an operon or gene cluster related to carbohydrate metabolism, lending further support to its proposed function. nih.gov This combination of proteomics to identify relevant proteins and bioinformatics to predict their function is a powerful tool for discovering novel enzymes like lactonases, dehydrogenases, or dehydratases involved in Mannono-δ-lactone metabolism. medcraveonline.com
Another emerging strategy is a metabolomics-based approach for functional screening. nih.gov In this method, a complex mixture of potential substrates is incubated with a purified candidate protein. Subsequent analysis of the metabolite profile using techniques like capillary electrophoresis-mass spectrometry (CE-MS) can reveal specific changes, directly identifying the substrates and products of the enzyme and thus confirming its function. nih.gov
Advanced Spectroscopic and Computational Techniques for Deeper Structural and Dynamic Insights
Understanding the precise three-dimensional structure and conformational dynamics of Mannono-δ-lactone is essential for comprehending its interaction with enzymes and its chemical stability. Advanced spectroscopic and computational methods are providing unprecedented insights into these properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of sugar lactones in solution. mdpi.com One-dimensional and two-dimensional NMR experiments can establish the covalent structure and provide information about the relative orientation of protons, which helps in assigning the molecule's preferred conformation. For instance, studies comparing various δ-lactones have used 1H NMR spectroscopy to determine their solution-state conformations, such as the boat-like B2,5 conformation established for δ-D-mannonolactone. researchgate.net
Infrared (IR) spectroscopy is also used to distinguish between different lactone ring sizes. The position of the carbonyl (C=O) stretching vibration band in the IR spectrum is indicative of the ring size, with γ-lactones (five-membered rings) typically absorbing at higher wavenumbers (1780–1760 cm⁻¹) than δ-lactones (six-membered rings) (1750–1735 cm⁻¹). mdpi.com
To complement experimental data, computational techniques like Density Functional Theory (DFT) calculations are employed. researchgate.net These theoretical models can calculate the energies of different possible conformations (e.g., chair, boat, skew-boat) of the lactone ring, predicting the most stable structure. The results from DFT calculations can be correlated with NMR data to provide a robust model of the molecule's conformation in solution. researchgate.net For solid-state analysis, X-ray crystallography provides definitive structural information, revealing precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. mdpi.com
Table 2: Techniques for Structural Analysis of Mannono-δ-Lactone
| Technique | Phase | Type of Information Provided |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Solution | Covalent structure, stereochemistry, conformational preferences (e.g., chair, boat) |
| Infrared (IR) Spectroscopy | Solid/Solution | Identification of functional groups, differentiation of ring size (γ- vs. δ-lactone) |
| X-ray Crystallography | Solid | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing |
Development of Sustainable and Efficient Synthetic Routes
The chemical synthesis of lactones has traditionally relied on methods that can involve harsh reagents and generate significant waste. mdpi.com Consequently, a major focus of modern organic chemistry is the development of sustainable and efficient synthetic routes, often referred to as "green chemistry," to produce valuable molecules like Mannono-δ-lactone and its derivatives.
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov The use of isolated enzymes or whole-cell systems can provide access to chiral lactones that are difficult to synthesize chemically. Key biocatalytic strategies include:
Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the oxidation of cyclic ketones to their corresponding lactones with high regio- and enantioselectivity, using molecular oxygen as the oxidant. nih.gov
Oxidative Lactonization of Diols: Certain enzymes can catalyze the oxidation of terminal diols to form lactones. nih.gov
Microbial Biotransformation: This approach uses microorganisms to convert a precursor, such as a hydroxy fatty acid or a carbohydrate, into the desired lactone. mdpi.com
In addition to biocatalysis, chemoenzymatic routes that combine chemical and enzymatic steps are being developed to leverage the advantages of both. Furthermore, green chemical methods are being explored to replace hazardous reagents. One such advancement is the use of Oxone, a stable and inexpensive oxidizing agent, in a buffered aqueous solution to perform Baeyer-Villiger oxidations, avoiding the need for hazardous peracids and organic solvents. organic-chemistry.org Other innovative approaches include photoorganocatalysis, which uses visible light and an organic catalyst to drive the synthesis of lactones from alcohols and α,β-unsaturated esters. rsc.org The utilization of carbon dioxide (CO2) as a renewable C1 feedstock for the synthesis of lactone platform chemicals also represents a promising frontier in sustainable chemistry. rsc.org
Table 3: Comparison of Synthetic Routes to Lactones
| Method | Key Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Chemical Synthesis | Peracids (e.g., m-CPBA), strong acid catalysts, organic solvents | Well-established, versatile | Use of hazardous reagents, often poor selectivity, waste generation mdpi.com |
| Biocatalysis (e.g., BVMOs) | Isolated enzymes, whole cells, O2, NADPH/NADH cofactors | High chemo-, regio-, and enantioselectivity; mild reaction conditions; environmentally benign nih.gov | Enzyme stability, cofactor regeneration, substrate scope can be limited |
| Green Baeyer-Villiger Oxidation | Oxone, water, buffer system | Avoids hazardous peracids and solvents; environmentally friendly; efficient organic-chemistry.org | May require co-solvents for insoluble substrates |
| Photoorganocatalysis | Phenylglyoxylic acid, visible light | Uses light as an energy source; mild conditions; high yields rsc.org | Substrate scope may be specific to the photocatalyst system |
Q & A
Advanced Research Question
- Analog selection criteria : Prioritize compounds with shared functional groups (e.g., gluconates, lactones) and similar metabolic pathways .
- Validation steps : Confirm analog applicability via comparative toxicity assays (e.g., acute toxicity in Daphnia magna) and physicochemical profiling.
- Database mining : Use EPA-recommended resources (ECHA, OECD SIDS) to retrieve analog data .
How should researchers design studies to investigate the environmental persistence of this compound?
Basic Research Question
- Hydrolysis studies : Monitor degradation rates under varying pH and temperature.
- Microcosm assays : Simulate soil/aquatic environments to assess biodegradation (ISO 10634 protocols).
- Analytical validation : Use LC-MS/MS to quantify residual compounds and transformation products .
What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
